molecular formula C12H6Br4O B1432607 2,2',3,4-Tetrabromodiphenyl ether CAS No. 337513-68-5

2,2',3,4-Tetrabromodiphenyl ether

Cat. No.: B1432607
CAS No.: 337513-68-5
M. Wt: 485.79 g/mol
InChI Key: UAEBSKBXZAIRMX-UHFFFAOYSA-N
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Description

2,2’,3,4-Tetrabromodiphenyl ether: is a polybrominated diphenyl ether, a class of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. 2,2’,3,4-Tetrabromodiphenyl ether is one of the many congeners of polybrominated diphenyl ethers, characterized by the presence of four bromine atoms attached to the diphenyl ether structure. This compound is known for its persistence in the environment and potential bioaccumulation in living organisms.

Mechanism of Action

Target of Action

2,2’,3,4-Tetrabromodiphenyl ether primarily targets the immune system, specifically macrophages . It modulates the intracellular miRNA profile and small extracellular vesicles (sEVs) biogenesis . It also affects the visual system, disrupting retina morphologies and related gene expressions .

Mode of Action

The compound interacts with its targets by modulating the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

2,2’,3,4-Tetrabromodiphenyl ether affects pathways related to immune responses and estrogen-mediated signaling . It induces some epigenetic effects in THP-1 cells, a human monocytic cell line, modulating the expression of intracellular miRNAs . It also interferes with the biogenesis of sEVs, leading to an overload of specific immune-related miRNAs in the sEVs .

Pharmacokinetics

It is known to be a persistent pollutant, suggesting that it may have a long half-life in the environment and in organisms .

Result of Action

The compound can perturb the innate immune response at different levels, modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes . In the visual system, it can disrupt retina morphologies and related gene expressions .

Action Environment

2,2’,3,4-Tetrabromodiphenyl ether is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues . It is a major environmental pollutant, especially in mangrove sediments . Environmental factors such as the presence of other pollutants can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2,2’,3,4-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in its metabolic degradation. The interaction with these enzymes leads to the formation of hydroxylated and debrominated metabolites . Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting the normal transport and function of thyroid hormones . This binding can lead to alterations in hormone levels and subsequent physiological effects.

Cellular Effects

The effects of 2,2’,3,4-Tetrabromodiphenyl ether on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . It can also disrupt cell signaling pathways, particularly those involved in apoptosis and cell proliferation . In terms of gene expression, 2,2’,3,4-Tetrabromodiphenyl ether has been found to alter the expression of genes related to detoxification, oxidative stress response, and inflammation . These changes can affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2,2’,3,4-Tetrabromodiphenyl ether exerts its effects through several mechanisms. One key mechanism is the binding to and inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to the accumulation of toxic metabolites and increased oxidative stress. Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and increased production of ROS . These molecular interactions contribute to the compound’s toxic effects on cells and tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4-Tetrabromodiphenyl ether have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, 2,2’,3,4-Tetrabromodiphenyl ether can degrade into less toxic metabolites, although some of these metabolites may still pose risks to cellular function . Long-term exposure to 2,2’,3,4-Tetrabromodiphenyl ether in in vitro and in vivo studies has shown persistent effects on cellular processes, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2,2’,3,4-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound can cause subtle changes in cellular function, such as mild oxidative stress and minor alterations in gene expression . At higher doses, 2,2’,3,4-Tetrabromodiphenyl ether can induce significant toxic effects, including severe oxidative stress, apoptosis, and disruption of normal cellular processes . Toxic or adverse effects at high doses have been observed, such as liver damage, reproductive toxicity, and neurotoxicity .

Metabolic Pathways

2,2’,3,4-Tetrabromodiphenyl ether is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation and debromination of the compound, leading to the formation of various metabolites . The metabolic pathways of 2,2’,3,4-Tetrabromodiphenyl ether also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the metabolites . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of 2,2’,3,4-Tetrabromodiphenyl ether within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to thyroid hormone transport proteins, affecting its distribution and accumulation in tissues . Additionally, 2,2’,3,4-Tetrabromodiphenyl ether can be transported across cell membranes through passive diffusion and active transport mechanisms . The localization and accumulation of the compound in specific tissues can influence its toxic effects and overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,4-Tetrabromodiphenyl ether plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus . The targeting signals and post-translational modifications of 2,2’,3,4-Tetrabromodiphenyl ether direct it to specific organelles, where it can exert its effects . For example, the accumulation of the compound in mitochondria can lead to mitochondrial dysfunction and increased production of ROS . The subcellular localization of 2,2’,3,4-Tetrabromodiphenyl ether is critical for understanding its mechanism of action and potential toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule.

Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and concentration of brominating agent, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

    Debromination: The removal of bromine atoms from the compound, often facilitated by reducing agents or catalytic processes.

    Substitution: The replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Major Products:

    Debromination: Lower-brominated diphenyl ethers and bromine ions.

    Oxidation: Hydroxylated derivatives of the original compound.

    Substitution: Various substituted diphenyl ethers depending on the nucleophile used.

Scientific Research Applications

2,2’,3,4-Tetrabromodiphenyl ether has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:

    Environmental Studies: Investigating its persistence, bioaccumulation, and degradation in various ecosystems.

    Toxicology: Assessing its effects on human health and wildlife, including potential endocrine disruption and neurotoxicity.

    Analytical Chemistry: Developing methods for detecting and quantifying polybrominated diphenyl ethers in environmental and biological samples.

    Material Science: Exploring its use as a flame retardant in polymers and other materials.

Comparison with Similar Compounds

2,2’,3,4-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include:

  • 2,2’,4,4’-Tetrabromodiphenyl ether
  • 2,3,4,4’-Tetrabromodiphenyl ether
  • Pentabromodiphenyl ether
  • Hexabromodiphenyl ether

Compared to its congeners, 2,2’,3,4-Tetrabromodiphenyl ether has unique properties due to the specific positions of the bromine atoms. This positional arrangement affects its reactivity, environmental persistence, and biological activity. For instance, 2,2’,4,4’-Tetrabromodiphenyl ether is more commonly studied and detected in the environment, but 2,2’,3,4-Tetrabromodiphenyl ether may exhibit different degradation pathways and toxicological profiles .

Properties

IUPAC Name

1,2,3-tribromo-4-(2-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEBSKBXZAIRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879867
Record name BDE-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-68-5
Record name 2,2',3,4-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SSS3657O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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